2-Nitro-3-phenylthiophene
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H7NO2S |
|---|---|
Molecular Weight |
205.23g/mol |
IUPAC Name |
2-nitro-3-phenylthiophene |
InChI |
InChI=1S/C10H7NO2S/c12-11(13)10-9(6-7-14-10)8-4-2-1-3-5-8/h1-7H |
InChI Key |
MSNCSAQUJCKFMQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(SC=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
The Evolving World of Thiophene Chemistry
Thiophene (B33073), a sulfur-containing heterocyclic compound, has been a cornerstone of organic chemistry since its discovery in 1883. numberanalytics.com Initially identified as an impurity in benzene (B151609), its distinct properties quickly established it as a valuable building block in synthetic chemistry. numberanalytics.com The aromatic nature of the thiophene ring, coupled with the electron-donating effect of the sulfur atom, renders it more reactive than benzene in certain electrophilic substitution reactions. numberanalytics.comnumberanalytics.com
The versatility of thiophene chemistry has led to its widespread application in the synthesis of pharmaceuticals, including antihistamines and antipsychotics, and in the development of advanced materials. numberanalytics.com Thiophene-based polymers, for instance, are integral to the fields of organic electronics and photovoltaics due to their semiconducting properties. numberanalytics.comnumberanalytics.com The ability to readily functionalize the thiophene ring through reactions like halogenation, nitration, and acylation allows for the fine-tuning of its electronic and physical properties, making it a highly adaptable scaffold for a myriad of applications. numberanalytics.comresearchgate.net
The Significance of the Nitro Group
The introduction of a nitro group (NO₂) onto a thiophene (B33073) ring dramatically alters its chemical personality. The strong electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic substitution and, conversely, activates it for nucleophilic attack. gsa.ac.ukmdpi.com This electronic modification is fundamental to the synthetic utility of nitrothiophenes.
Furthermore, the nitro group itself is a versatile functional handle. It can be readily reduced to an amino group, providing a gateway to a vast array of other functionalities. vulcanchem.com This transformation is a key step in the synthesis of many complex molecules, including pharmaceutical intermediates and dyes. vulcanchem.commdpi.com The presence of a nitro group also influences the physical properties of the molecule, often enhancing its polarity and modifying its solubility characteristics.
A Closer Look at 2 Nitro 3 Phenylthiophene
The specific arrangement of a nitro group at the 2-position and a phenyl group at the 3-position of the thiophene (B33073) ring gives 2-nitro-3-phenylthiophene a unique set of properties and reactivity patterns.
Synthesis and Reactions
The synthesis of this compound is most commonly achieved through a Suzuki-Miyaura cross-coupling reaction. vu.ltnumberanalytics.comfishersci.co.uk This powerful carbon-carbon bond-forming reaction typically involves the coupling of 3-bromo-2-nitrothiophene (B186782) with phenylboronic acid in the presence of a palladium catalyst. vu.ltnih.gov The direct nitration of 3-bromothiophene (B43185) can be used to prepare the 3-bromo-2-nitrothiophene precursor. vu.lt
| Starting Material 1 | Starting Material 2 | Catalyst | Product | Reference |
|---|---|---|---|---|
| 3-Bromo-2-nitrothiophene | Phenylboronic acid | Tetrakis(triphenylphosphine)palladium(0) | This compound | vu.ltnih.gov |
The nitro group of this compound can undergo reduction to form 2-amino-3-phenylthiophene. Catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst is a common method for this transformation. nih.gov Attempts to use harsher reduction conditions, such as the Bechamp reduction with iron in acidic media, have been found to lead to complex reaction mixtures, suggesting the instability of the resulting aminothiophene under these conditions. nih.gov The resulting 2-amino-3-phenylthiophene is a valuable intermediate for further synthetic modifications, such as amide bond formation. nih.gov
Spectroscopic and Physical Properties
The structural features of this compound and its analogs can be characterized using various spectroscopic techniques. For a related compound, 2-methyl-5-nitro-3-phenylthiophene (B15452433), key spectral data have been reported. vulcanchem.com While specific data for this compound is not detailed in the provided search results, general characteristics of similar compounds can be inferred. For instance, the infrared (IR) spectrum would be expected to show strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group. The nuclear magnetic resonance (NMR) spectra would provide detailed information about the arrangement of protons and carbons in the molecule. nih.gov
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₉NO₂S | vulcanchem.com |
| Molar Mass | 219.26 g/mol | vulcanchem.com |
| Solubility | Soluble in chloroform, DMF, and dichloromethane; limited solubility in polar solvents. | vulcanchem.com |
| Stability | Degrades above 200°C. | vulcanchem.com |
Uncharted Territories and Future Directions
Direct Functionalization Approaches
Direct functionalization of the thiophene ring is a common strategy for introducing a nitro group. This typically involves electrophilic aromatic substitution reactions on a 3-phenylthiophene (B186537) precursor.
Electrophilic Nitration of Phenylthiophene Systems
The introduction of a nitro group onto the thiophene ring via electrophilic nitration is a widely studied method. However, this approach presents significant challenges in controlling the position of nitration (regioselectivity) and the extent of nitration (mono- versus dinitration).
The nitration of phenylthiophenes is complicated by the directing effects of both the phenyl group and the sulfur atom within the thiophene ring. mdpi.comchemicalbook.com The thiophene ring is generally more reactive towards electrophiles than benzene (B151609). chemicalbook.com In the case of 2-phenylthiophene (B1362552), direct nitration often leads to a mixture of isomers, including 2-nitro-5-phenylthiophene and 3-nitro-2-phenylthiophene (B183099). sciforum.net Furthermore, the activating nature of the thiophene ring can lead to the formation of dinitro derivatives, such as 3,5-dinitro-2-phenylthiophene. sciforum.net Achieving selective mononitration at the desired position is a significant synthetic hurdle. For instance, the nitration of 3-phenylthiophene kinetically favors substitution at the 2-position under various conditions. researchgate.net
The choice of nitrating agent plays a crucial role in the outcome of the reaction, influencing both yield and the distribution of products. numberanalytics.com Commonly employed nitrating agents include nitric acid, often in combination with sulfuric acid or acetic anhydride (B1165640). sciforum.netvulcanchem.com
Using nitric acid alone for the nitration of 2-phenylthiophene can result in a mixture of mononitrated products. sciforum.net When copper nitrate (B79036) in acetic anhydride is used, the reaction can yield a complex mixture including 3-nitro-2-phenylthiophene, 2-nitro-5-phenylthiophene, and dinitrated products. sciforum.net The conditions for nitration, such as temperature and reaction time, must be carefully controlled to minimize the formation of unwanted byproducts. numberanalytics.comvulcanchem.com For example, nitration of some thiophene derivatives is carried out at low temperatures (0–5°C) to reduce the likelihood of dinitration. vulcanchem.com
| Nitrating Agent | Substrate | Products | Reference |
| Nitric Acid | 2-Phenylthiophene | Mixture of 2-nitro-5-phenylthiophene and 3-nitro-2-phenylthiophene | sciforum.net |
| Copper Nitrate in Acetic Anhydride | 2-Phenylthiophene | Mixture of 3-nitro-2-phenyl, 2-nitro-5-phenyl, 3,5-dinitro-2-phenyl and 2-nitro-5-(2-nitrophenyl) thiophenes | sciforum.net |
Challenges in Regioselectivity and Dinitration Control
Halogenation and Subsequent Nitro Group Introduction Strategies
An alternative to direct nitration involves a two-step process: halogenation of the thiophene ring followed by the introduction of the nitro group. This strategy can offer better control over regioselectivity. For instance, 3-bromothiophene (B43185) can be nitrated to selectively produce 3-bromo-2-nitrothiophene (B186782). vu.lt The resulting 3-bromo-2-nitrothiophene can then serve as a precursor for introducing the phenyl group via a cross-coupling reaction to yield this compound. vu.ltnih.gov
Cross-Coupling Reactions for Thiophene Ring Construction
Cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have become powerful tools for constructing C-C bonds and are widely used in the synthesis of substituted thiophenes. mdpi.commdpi.comuwindsor.ca
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction provides a versatile and efficient method for the synthesis of this compound. This reaction typically involves the palladium-catalyzed coupling of a thiophene derivative bearing a leaving group (such as a halogen) with a phenylboronic acid, or vice versa. mdpi.commdpi.com
A common approach is the reaction of 3-bromo-2-nitrothiophene with phenylboronic acid in the presence of a palladium catalyst and a base. vu.ltnih.gov This method allows for the direct and regioselective formation of the this compound skeleton. For example, the reaction of 3-bromo-2-nitrothiophene with 4-chlorophenylboronic acid, catalyzed by tetrakis(triphenylphosphine)palladium(0) in the presence of potassium carbonate, yields 2-nitro-3-(4-chlorophenyl)thiophene in high yield. nih.gov A similar reaction with phenylboronic acid would be expected to produce this compound.
| Thiophene Substrate | Boronic Acid | Catalyst | Base | Product | Yield | Reference |
| 3-Bromo-2-nitrothiophene | 4-Chlorophenylboronic acid | Tetrakis(triphenylphosphine)palladium(0) | Potassium carbonate | 2-Nitro-3-(4-chlorophenyl)thiophene | 91% | nih.gov |
| 3-Bromo-2-nitrothiophene | Phenylboronic acid | Palladium(II) acetate (B1210297) / Tricyclohexylphosphine | Potassium phosphate | This compound | 61% | vu.lt |
This method offers significant advantages in terms of regioselectivity and functional group tolerance, making it a preferred route for the synthesis of specifically substituted thiophenes. mdpi.commdpi.com
Synthesis of Nitro-substituted Phenylthiophenes from Bromo-nitrothiophenes and Phenylboronic Acids
Sonogashira Cross-Coupling Applications
The Sonogashira cross-coupling reaction, which pairs terminal alkynes with aryl or vinyl halides, is another valuable method for constructing carbon-carbon bonds and can be applied to the synthesis of substituted thiophenes. nih.gov A Pd(II)-catalyzed Sonogashira-type cross-coupling between 2-iodothiophenol (B3069315) and phenylacetylene (B144264) has been developed to produce 2-substituted benzo[b]thiophenes in moderate to good yields. rsc.orgscispace.com The proposed mechanism involves the initial Sonogashira coupling to form a 2-alkynylthiophenol intermediate, which then undergoes cyclization. scispace.com An efficient catalyst system for this transformation is Pd/C-CuI-PPh₃ in water. nih.gov The Sonogashira reaction has also been used to couple (Z)-2-bromo-2-CF₃-vinyl benzyl (B1604629) sulfide (B99878) with various terminal acetylenes, leading to the formation of (E)-2-CF₃-1-buten-3-ynyl benzyl sulfides, which can be further cyclized to substituted thiophenes. researchgate.net
Ullmann-Type Coupling Reactions
The Ullmann reaction, traditionally a copper-catalyzed coupling of two aryl halides to form symmetric biaryls, has evolved into "Ullmann-type" reactions that encompass a broader range of nucleophilic aromatic substitutions. organic-chemistry.orgwikipedia.org These reactions are crucial for forming aryl-aryl bonds. While classic Ullmann conditions often require high temperatures, modern variations have been developed. organic-chemistry.orgbeilstein-journals.org For instance, surface-confined Ullmann-like coupling of thiophene-substituted porphyrins on a silver surface has been used to create two-dimensional polymeric networks. nist.gov Although not directly reported for the synthesis of this compound, the principles of Ullmann coupling, particularly the formation of an aryl-aryl bond, are relevant to the broader context of synthesizing phenylthiophenes.
Cycloaddition and Ring-Forming Strategies
In addition to cross-coupling methods, cycloaddition and other ring-forming strategies provide alternative pathways to substituted thiophenes.
Michael-Intramolecular Henry Reactions for Substituted Thiophenes
A novel approach for the synthesis of 3-nitro-2-substituted thiophenes involves a tandem Michael-intramolecular Henry reaction. scribd.comnih.gov This method utilizes the reaction between commercially available 1,4-dithiane-2,5-diol (B140307) and various nitroalkenes in the presence of triethylamine. nih.gov This initial reaction forms a corresponding tetrahydrothiophene (B86538) intermediate. scribd.comnih.gov
Tandem Reactions Involving Nitroalkenes and Thiophene Precursors
Following the initial Michael-Henry reaction, the resulting tetrahydrothiophene can be converted to the aromatic 3-nitro-2-substituted thiophene. scribd.comnih.gov This is achieved through a subsequent dehydration and aromatization step, which can be facilitated by microwave irradiation on acidic alumina (B75360) in the presence of an oxidizing agent like chloranil. nih.gov This two-step, one-pot procedure offers a rapid and clean route to these compounds, often avoiding the need for chromatographic purification. scribd.com
| Reactant 1 | Reactant 2 | Intermediate | Final Product | Key Reagents | Reference |
|---|---|---|---|---|---|
| 1,4-Dithiane-2,5-diol | Nitroalkene | Tetrahydrothiophene | 3-Nitro-2-substituted thiophene | Triethylamine, Acidic alumina, Chloranil (microwave) | scribd.com, nih.gov |
Derivatization and Post-Synthetic Modification Strategies
The this compound scaffold serves as a versatile platform for further chemical modifications, allowing for the introduction of various functional groups and the construction of more complex molecular architectures.
Transformation of Nitro Groups into Amino Groups (e.g., Sodium Dithionite (B78146) Reduction)
The reduction of the nitro group to an amino group is a key transformation, yielding 2-amino-3-phenylthiophene, a valuable intermediate for the synthesis of various heterocyclic compounds and materials. vulcanchem.com
Several reducing agents can be employed for this purpose. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and mild method. jst.go.jpvulcanchem.com For instance, 2-nitro-3-(4-chlorophenyl)thiophene has been successfully reduced to 2-amino-3-(4-chlorophenyl)thiophene using this method. nih.govjst.go.jp
Sodium dithionite (Na₂S₂O₄) is another effective and inexpensive reagent for the reduction of aromatic nitro compounds. organic-chemistry.orgresearchgate.netresearchgate.net It offers a viable alternative to other reduction methods and has been used for the reduction of nitro groups in various heterocyclic systems. vu.ltorganic-chemistry.org The reduction of 3-nitro-2-phenylthiophene to 3-amino-2-phenylthiophene has been accomplished using sodium dithionite in a mixture of methanol (B129727) and water. vu.lt It is known to be a potent reducing agent due to its dissociation into the highly reducing SO₂⁻ radical anion. researchgate.net
Other reducing systems like iron in acidic conditions (Béchamp reduction) have been attempted, but in some cases, such as with 2-nitro-3-(4-chlorophenyl)thiophene, this led to complex reaction mixtures and the desired amino compound could not be isolated, suggesting potential instability under these conditions. nih.govjst.go.jp
Functionalization of Adjacent Phenyl or Thiophene Moieties
Further functionalization of the phenyl and thiophene rings of this compound allows for the fine-tuning of its chemical and physical properties.
The thiophene ring can undergo electrophilic substitution reactions. For example, the bromination of 2-methyl-5-nitro-3-phenylthiophene (B15452433) with Br₂/FeBr₃ results in the formation of 2-methyl-5-nitro-3-phenyl-4-bromothiophene. vulcanchem.com The positions of substitution are directed by the existing substituents on the thiophene ring.
The phenyl ring can also be functionalized, although the electron-withdrawing nature of the nitro group on the adjacent thiophene ring can influence its reactivity. Cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be used to introduce additional aryl or heteroaryl groups at specific positions, provided a suitable halogenated precursor is used. beilstein-journals.org
Synthesis of Complex Heterocyclic Systems Incorporating the this compound Scaffold
The amino derivative, 2-amino-3-phenylthiophene, obtained from the reduction of this compound, is a critical building block for the synthesis of more complex heterocyclic systems.
For example, the amino group can be converted into an azide (B81097) via a Sandmeyer-type reaction. The resulting azido-thiophene can then undergo cyclization reactions to form thieno-fused heterocycles, such as thieno[3,2-b]indoles. vu.lt
Furthermore, the amino group can react with various electrophiles to form amides, sulfonamides, and other derivatives. These reactions are fundamental in the synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives, which are of interest in medicinal chemistry. tandfonline.comresearchgate.net The reaction of aminothiophenes with isothiocyanates can lead to the formation of thiourea (B124793) derivatives, which can then be cyclized to form thieno[2,3-d]pyrimidines. tandfonline.com
The versatility of the 2-amino-3-phenylthiophene intermediate allows for its incorporation into a wide range of fused heterocyclic systems, demonstrating the importance of the initial this compound scaffold in synthetic organic chemistry.
Electrophilic and Nucleophilic Substitution Reactions
Influence of Nitro and Phenyl Substituents on Electrophilic Aromatic Substitution (EAS) Regioselectivity
The thiophene ring is generally more reactive towards electrophiles than benzene. matanginicollege.ac.innumberanalytics.com However, the presence of substituents significantly modulates this reactivity and directs incoming electrophiles to specific positions. In this compound, the nitro group (-NO₂) at the C2 position is a strong electron-withdrawing group, which deactivates the thiophene ring towards electrophilic aromatic substitution (EAS). matanginicollege.ac.in Conversely, the phenyl group (-C₆H₅) at the C3 position can be considered to have a lesser deactivating or even a slightly activating effect depending on the reaction conditions.
The regioselectivity of EAS on a substituted thiophene is a result of the combined directing effects of the existing substituents. Generally, electrophilic attack on a thiophene ring is favored at the C2 and C5 positions due to better stabilization of the intermediate carbocation through resonance. numberanalytics.com In the case of this compound, the C2 position is blocked. The powerful deactivating nature of the nitro group primarily directs incoming electrophiles to the C4 and C5 positions.
Nucleophilic Aromatic Substitution (SNAr) Potential and Mechanisms
The presence of the strongly electron-withdrawing nitro group at the C2 position makes the thiophene ring in this compound susceptible to nucleophilic aromatic substitution (SNAr). This is particularly true for positions ortho and para to the nitro group. In this molecule, the leaving group would typically be a halide or other suitable group positioned at C2, activated by the adjacent nitro group at C3. researchgate.net
The mechanism of SNAr reactions on nitrothiophenes generally proceeds through the formation of a resonance-stabilized Meisenheimer complex. A nucleophile attacks the carbon atom bearing the leaving group, forming a transient anionic intermediate. The negative charge is delocalized onto the nitro group, which stabilizes the complex. Subsequent departure of the leaving group restores the aromaticity of the thiophene ring.
For example, studies on 2-L-3-nitro-5-X-thiophenes reacting with nucleophiles like piperidine (B6355638) and aniline (B41778) have shown that the reaction rates are influenced by the nature of the leaving group (L) and the substituent at the 5-position (X). researchgate.net The electron-withdrawing nitro group is crucial for activating the ring towards this type of substitution.
Redox Chemistry of the Nitro Group
Selective Reduction to Amino, Nitroso, or Hydroxylamine (B1172632) Derivatives
The nitro group of this compound can be selectively reduced to various other nitrogen-containing functional groups, most commonly the amino group (-NH₂). This transformation is a key step in the synthesis of various derivatives. The resulting 2-amino-3-phenylthiophene is a valuable precursor for more complex molecules. researchgate.net
Several methods are available for the reduction of aromatic nitro compounds, and the choice of reagent can sometimes allow for the isolation of intermediate reduction products like nitroso (-NO) or hydroxylamine (-NHOH) derivatives.
Common reduction methods include:
Catalytic Hydrogenation: This is a widely used and often clean method. Reagents like hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel are effective. nih.govcommonorganicchemistry.com Raney nickel is sometimes preferred if dehalogenation is a concern on other parts of the molecule. commonorganicchemistry.com
Chemical Reduction: A variety of metals in acidic media can be used, such as iron (Fe) in hydrochloric acid (HCl) or acetic acid, and zinc (Zn) in acetic acid. commonorganicchemistry.com Tin(II) chloride (SnCl₂) is another mild reagent for this purpose. commonorganicchemistry.com Sodium sulfide (Na₂S) can also be employed and may offer selectivity in molecules with multiple nitro groups. commonorganicchemistry.com Lithium aluminum hydride (LiAlH₄) is generally not suitable for reducing aromatic nitro compounds to amines, as it tends to form azo products. commonorganicchemistry.com
The synthesis of 5-phenylthiophen-2-amine (B182472) from 2-nitro-5-phenylthiophene has been achieved via reduction, highlighting the applicability of these methods to phenyl-substituted nitrothiophenes. mdpi.com
Electrochemical Oxidation and Reduction Behaviors
The electrochemical properties of nitrothiophenes have been a subject of interest, particularly the reduction of the nitro group, which can be crucial for their biological activity. rsc.orgrsc.org
The electrochemical reduction of nitroaromatic compounds typically proceeds in a stepwise manner. For nitrothiophenes, the initial step is a one-electron reduction to form a radical anion. rsc.orgrsc.org The stability and subsequent fate of this radical anion depend on the specific structure of the molecule and the reaction conditions. rsc.org
Further reduction can lead to the formation of a dianion, or other reactive intermediates. rsc.orgrsc.org The presence of multiple nitro groups on the thiophene ring influences the reduction potentials and the stability of the intermediates formed. rsc.org
Cyclic voltammetry (CV) is a powerful technique used to study the electrochemical behavior of compounds like this compound. rsc.orgrsc.org The voltammogram provides information about the reduction and oxidation potentials and the reversibility of the electron transfer processes.
For many aromatic nitro compounds, the electrochemical reduction can follow complex mechanisms. An E(CE)n mechanism, for instance, describes a process where an initial electron transfer (E) is followed by a chemical step (C), which then enables further electron transfers and chemical steps. In the context of related compounds like 2-amino-3-cyano-4-phenylthiophene, an E(CE)n mechanism has been proposed to explain its electro-oxidation, where the initial oxidation to a cation radical is followed by chemical coupling to form dimers that are also electroactive. researchgate.net A similar complexity can be anticipated for the reduction of this compound, where the initial formation of the nitro radical anion could be followed by protonation, dimerization, or other chemical reactions, depending on the solvent and electrolyte used.
Voltammetric Responses and Mechanistic Studies (e.g., E(CE)n mechanism)
Cross-Coupling and Polymerization Reactivity
This compound and its analogs are versatile substrates for carbon-carbon bond-forming reactions, with the Suzuki-Miyaura cross-coupling being a prominent example. researchgate.net This palladium-catalyzed reaction is a powerful method for creating biaryl compounds and other conjugated systems by coupling an organoborane (like a boronic acid) with an organic halide or triflate. libretexts.orgchemistry.coach
The synthesis of phenylthiophene derivatives often employs the Suzuki-Miyaura reaction. For instance, a substituted bromothiophene can be coupled with phenylboronic acid to introduce the phenyl group onto the thiophene ring. acs.org Conversely, a thiophene-boronic acid can be reacted with a haloarene. vulcanchem.com In the case of a close analog, 2-methyl-5-nitrothiophene-3-boronic acid, it reacts efficiently with iodobenzene (B50100) in the presence of a palladium catalyst to yield the corresponding 3-phenylthiophene derivative. vulcanchem.com
Interestingly, the nitro group itself can participate directly in cross-coupling reactions. Recent advancements have shown that the C–NO₂ bond of nitroarenes can be cleaved and functionalized in a Suzuki-Miyaura type coupling. organic-chemistry.org This novel transformation uses nitroarenes as electrophilic partners, where the catalytic cycle is initiated by the oxidative addition of the palladium catalyst to the aryl-nitro bond. organic-chemistry.org This dual reactivity—using a halo-nitrothiophene as a substrate or using the nitro group as the leaving group—expands the synthetic utility of this compound in constructing complex molecular architectures.
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Catalyst | Palladium complexes (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd nanoparticles) | libretexts.orgvulcanchem.com |
| Substrates | Aryl/Thiophene Halide + Thiophene/Aryl Boronic Acid | acs.orgvulcanchem.com |
| Base | Aqueous Na₂CO₃, K₂CO₃, or K₃PO₄ | organic-chemistry.org |
| Solvent | Toluene, Tetrahydrofuran (THF), or 1,4-Dioxane | organic-chemistry.org |
| Temperature | 80–130°C | organic-chemistry.org |
The electrochemical polymerization of thiophene and its derivatives is a widely used method to synthesize conducting polymers directly onto an electrode surface. cmu.edu The process involves the oxidation of the monomer to form radical cations, which then couple to form polymer chains. researchgate.net For phenylthiophene derivatives, this method can produce electroactive polymer films. tandfonline.comosti.gov
The properties of the resulting polymer are highly dependent on the monomer's structure and the polymerization conditions. tandfonline.comresearchgate.net While poly(3-phenylthiophene) can form films with significant conductivity and favorable morphology, the introduction of substituents, such as the electron-withdrawing nitro group in this compound, is expected to significantly alter the polymerization process. tandfonline.comcapes.gov.br Electron-withdrawing groups increase the monomer's oxidation potential, making polymerization more difficult. The resulting polymers may exhibit lower conductivity or form as powders or porous films rather than smooth, adherent layers. tandfonline.com
Electrochemical polymerization of phenylthiophene derivatives leads to the formation of π-conjugated oligomers and, ultimately, polymers. researchgate.net These materials consist of repeating thiophene units linked primarily at the 2- and 5-positions, creating an extended system of overlapping p-orbitals along the polymer backbone. nih.gov This π-conjugation is responsible for the unique electronic and optical properties of polythiophenes, making them suitable for applications in electronics. cmu.eduucm.es
The introduction of a phenyl group at the 3-position of the thiophene ring can enhance the stability of the conjugated π-bond system. nih.gov Monodisperse, well-defined oligothiophenes are often synthesized and studied as models to establish clear structure-property relationships, which can then be extrapolated to understand the behavior of the corresponding polydisperse polymers. ucm.esnih.gov The formation of these conjugated chains occurs through the coupling of cation radical intermediates, as discussed previously. researchgate.net
The stability and surface morphology of polymeric films derived from phenylthiophenes are critical for their performance in devices and are influenced by numerous factors. Poly(3-phenylthiophene) has been shown to have a wide range of thermal stability, with significant weight loss observed only above 450°C. tandfonline.com However, the electrochemical stability can be more limited; for many polythiophenes, the p-doped (oxidized) state is more stable than the n-doped (reduced) state, and the polymer can degrade when subjected to high negative potentials. acs.org The chemical environment, such as a basic medium, can also reduce the lifetime of the polymeric films. mdpi.com
The morphology of the films, often visualized using Scanning Electron Microscopy (SEM), depends heavily on the synthesis conditions. Factors such as the nature of the monomer, the choice of solvent and electrolyte, and the electrochemical method (e.g., galvanostatic vs. potentiostatic) have a decisive influence on whether the resulting polymer is a smooth, compact film or a porous, powder-like substance. tandfonline.comresearchgate.net
| Factor | Influence | Reference |
|---|---|---|
| Monomer Structure | Substituents on the thiophene ring alter polymer properties; some lead to powders instead of films. | tandfonline.com |
| Electrolyte/Dopant | The nature of the dopant anion is incorporated into the film and affects its morphology and conductivity. | tandfonline.comresearchgate.net |
| Solvent | The choice of solvent impacts monomer solubility and polymer deposition. | researchgate.net |
| Electrochemical Conditions | Applied potential and current density control the rate of polymerization and film quality. | researchgate.net |
| Operating Environment | Exposure to high negative potentials or basic pH can lead to degradation of the polymer film. | acs.orgmdpi.com |
Electrochemical Polymerization of Phenylthiophene Derivatives
Formation of π-Conjugated Oligomers and Polymers
Radical Reactions and Mechanistic Insights
The reactivity of this compound can also be understood through the lens of radical chemistry. Radical reactions involve species with unpaired electrons and proceed through distinct initiation, propagation, and termination steps. libretexts.org Both the thiophene ring and the nitro group can participate in such reactions.
Thiophene itself is known to undergo homolytic substitution, for example, by reacting with heteroaryl radicals. researchgate.net Mechanistic studies have shown that the reactivity of the thiophene ring in these reactions is comparable to or even slightly higher than that of benzene. researchgate.net
The nitro group is a key functional group in many radical transformations. A common reaction is the reduction of the nitro group to an amine, which can be achieved with reagents like hydrazine (B178648) hydrate (B1144303) in the presence of Raney Nickel or through catalytic hydrogenation. acs.orgnih.gov These reductions can involve radical intermediates. Furthermore, the generation of radicals can be initiated by compounds like AIBN (azobisisobutyronitrile) or through photochemistry, leading to various synthetic transformations. libretexts.org For example, the reduction of a nitro group is a critical step in the synthesis of stable Blatter radicals from N'-(2-nitrophenyl)hydrazides. acs.org Understanding these radical pathways provides mechanistic insights into the C-NO₂ bond's reactivity and its potential for conversion into other functional groups.
Cyclization and Rearrangement Pathways of this compound
The reactivity of this compound is characterized by transformation pathways that primarily involve the chemical modification of the nitro group, leading to subsequent intramolecular cyclization reactions. These pathways are crucial for the synthesis of fused heterocyclic systems containing the thieno[3,2-b]indole scaffold.
One of the principal transformation routes commences with the reduction of the nitro group of this compound to form 3-amino-2-phenylthiophene. This amino derivative serves as a key intermediate for the introduction of other functionalities, such as an azide group. The subsequent thermal treatment of the resulting 3-azido-2-phenylthiophene initiates an intramolecular cyclization, yielding the condensed heterocyclic system, 4H-thieno[3,2-b]indole. vu.lt
Detailed research has shown that the synthesis of this compound can be achieved through a Suzuki-Miyaura cross-coupling reaction between 2-bromo-3-nitrothiophene (B183354) and phenylboronic acid. vu.lt Following the successful synthesis of the target compound, the transformation to the corresponding azide and the subsequent thermal cyclization have been investigated.
The multi-step process for the cyclization of this compound is outlined below:
Reduction of the Nitro Group: The nitro group of this compound is reduced to an amino group using a reducing agent such as sodium dithionite in a mixture of methanol and water. This reaction yields 3-amino-2-phenylthiophene. vu.lt
Formation of the Azide: The resulting 3-amino-2-phenylthiophene is then converted into 3-azido-2-phenylthiophene. This is typically achieved through a standard Sandmeyer-type reaction, which involves diazotization of the amine followed by treatment with an azide salt. vu.lt
Thermal Cyclization: The final step involves the thermal cyclization of 3-azido-2-phenylthiophene. This reaction is carried out in a high-boiling solvent, such as decalin, at elevated temperatures. The thermolysis of the azide leads to the extrusion of nitrogen gas and the in-situ formation of a highly reactive nitrene intermediate, which then undergoes an intramolecular electrophilic attack on the adjacent phenyl ring to form the fused indole (B1671886) system. vu.lt
Interestingly, the thermal cyclization of 3-azido-2-phenylthiophene in boiling decalin has been observed to produce not only the expected 4H-thieno[3,2-b]indole but also a dimerization product. vu.lt The formation of this dimer suggests a competing intermolecular reaction pathway under the applied thermal conditions. However, detailed characterization and further investigation of this dimerization product were reported to be suspended. vu.lt
Other related cyclization methodologies, such as the Cadogan reductive cyclization, have been employed for the synthesis of carbazoles and indoles from nitrobiphenyls and nitrostyrenes, respectively. nih.govresearchgate.netrsc.orgnih.govwikipedia.org This reaction typically involves the deoxygenation of the nitro group using a trivalent phosphorus reagent, like triphenylphosphine (B44618) or triethyl phosphite, to generate a nitrene intermediate that subsequently cyclizes. nih.govrsc.org While not explicitly reported for this compound, it represents a potential alternative pathway for the synthesis of thieno[3,2-b]indoles from this precursor.
Furthermore, the synthesis of thieno[3,2-c]isoxazoles has been reported from 2-alkynyl-3-nitrothiophenes through gold or silver-catalyzed intramolecular cycloisomerization. thieme-connect.com This highlights another potential cyclization pathway for nitrothiophene derivatives, although it requires the presence of an alkynyl substituent at the 2-position.
Photochemical rearrangements have been studied for the parent compound, 2-phenylthiophene, which can isomerize to 3-phenylthiophene. lookchem.com However, specific studies on the photochemical reactivity of this compound are not extensively documented. The presence of the nitro group may significantly influence the photochemical behavior, potentially leading to different reaction pathways or quenching of the photoreactivity observed in the non-nitrated analogue.
Research Findings on the Transformation of this compound
| Starting Material | Reagents and Conditions | Intermediate(s) | Product(s) | Pathway | Reference |
| This compound | 1. Sodium dithionite, Methanol/Water | 3-Amino-2-phenylthiophene | 3-Amino-2-phenylthiophene | Reduction | vu.lt |
| 3-Amino-2-phenylthiophene | Standard Sandmeyer reaction conditions | Diazonium salt | 3-Azido-2-phenylthiophene | Azide Formation | vu.lt |
| 3-Azido-2-phenylthiophene | Boiling decalin | 2-Phenyl-3-thienylnitrene | 4H-Thieno[3,2-b]indole and a dimerization product | Thermal Cyclization | vu.lt |
Vibrational Spectroscopy (IR, Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is fundamental for identifying the functional groups and probing the skeletal structure of this compound. Theoretical calculations, typically using DFT methods like B3LYP with a 6-311++G(d,p) basis set, are instrumental in assigning the numerous vibrational modes. nih.govcardiff.ac.ukresearchgate.net
Analysis of Characteristic Group Frequencies (Nitro, Phenyl, Thiophene)
The vibrational spectrum of this compound is a composite of the characteristic modes of its three constituent parts: the thiophene ring, the phenyl group, and the nitro group.
Nitro Group (NO₂) Vibrations: The nitro group is readily identified by two strong and distinct stretching vibrations. The asymmetric stretching (ν_as(NO₂)) is expected in the 1560–1520 cm⁻¹ region, while the symmetric stretching (ν_s(NO₂)) typically appears between 1355–1340 cm⁻¹. These bands are often strong in the IR spectrum. Additional deformation modes, such as the scissoring (δ(NO₂)), rocking (ρ(NO₂)), and wagging (ω(NO₂)) vibrations, are expected at lower frequencies.
Phenyl Group (C₆H₅) Vibrations: The phenyl ring exhibits several characteristic vibrations. Aromatic C-H stretching modes (ν(C-H)) appear above 3000 cm⁻¹. The quadrant stretching modes of the C=C bonds within the ring are typically observed in the 1600–1450 cm⁻¹ range. In-plane and out-of-plane C-H bending vibrations also provide structural information.
Thiophene Ring Vibrations: The thiophene ring has its own set of characteristic vibrations. The C-H stretching vibrations for the thiophene protons are found in the 3120–3070 cm⁻¹ range. The ring stretching modes (ν(C=C) and ν(C-S)) occur in the 1550–1300 cm⁻¹ region. The C-S stretching vibration is a key identifier, often appearing around 690 cm⁻¹. nih.gov
For comparative purposes, the table below presents theoretically calculated vibrational frequencies for the related isomer, 3-(4-nitrophenyl)thiophene (B13175914) (NPT), which highlight the expected regions for these characteristic vibrations. researchgate.net
| Assignment Category | Vibrational Mode | Calculated Frequency (cm⁻¹) for NPT researchgate.net |
| Nitro Group | Asymmetric NO₂ stretch | 1515 |
| Symmetric NO₂ stretch | 1348 | |
| NO₂ scissoring | 854 | |
| Phenyl Group | Aromatic C-H stretch | 3087 |
| Aromatic C=C stretch | 1596 | |
| Thiophene Ring | Thiophene C-H stretch | 3105 |
| Thiophene Ring stretch | 1438 | |
| C-S stretch | 733 |
This interactive table contains calculated data for the isomer 3-(4-nitrophenyl)thiophene (NPT) for reference.
Conformational Analysis through Vibrational Signatures
The relative orientation of the phenyl and thiophene rings is a key conformational feature of this compound. The molecule is generally not planar due to steric hindrance between the ortho-hydrogens of the phenyl ring and the substituents on the thiophene ring. The dihedral angle between the two rings influences the extent of π-conjugation. nih.gov DFT calculations on the related isomer 3-(4-nitrophenyl)thiophene show a dihedral angle of approximately 30-35 degrees. researchgate.net This non-planar conformation can be subtly reflected in the vibrational spectra, particularly in the low-frequency region where torsional modes occur. Changes in this angle would affect the positions and intensities of certain vibrational bands, providing an indirect measure of the molecular conformation in its ground state. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for mapping the precise connectivity and chemical environment of atoms in a molecule. ¹H and ¹³C NMR are standard techniques for organic compounds.
Detailed ¹H and ¹³C NMR Spectral Assignment and Interpretation
The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus. The electron-withdrawing nitro group and the aromatic ring currents create a distinct pattern of signals. Theoretical calculations using the Gauge-Independent Atomic Orbital (GIAO) method are highly effective for predicting and assigning these chemical shifts. nih.gov
¹H NMR Spectrum: The spectrum would show distinct signals for the two protons on the thiophene ring and the five protons on the phenyl ring. The thiophene protons (H-4 and H-5) would likely appear as doublets, with their chemical shifts influenced by the adjacent nitro group. The phenyl protons would present a more complex pattern (likely multiplets) in the typical aromatic region (δ 7.0–8.5 ppm). rsc.org The strong deshielding effect of the nitro group would shift the adjacent thiophene proton (H-?) significantly downfield.
¹³C NMR Spectrum: The ¹³C NMR spectrum would display ten distinct signals, one for each carbon atom, assuming no accidental overlap. The carbon atom attached to the nitro group (C-2) would be strongly deshielded and appear at a high chemical shift (downfield). The carbons of the thiophene ring typically resonate in the δ 120–145 ppm range. The phenyl carbons would also appear in the aromatic region, with the ipso-carbon (the one attached to the thiophene ring) showing a distinct shift.
For reference, the following table shows the calculated ¹H and ¹³C NMR chemical shifts for the related isomer 3-(4-nitrophenyl)thiophene (NPT). researchgate.net
| Atom | Calculated ¹H Shift (ppm) for NPT researchgate.net | Atom | Calculated ¹³C Shift (ppm) for NPT researchgate.net |
| H2 | 7.91 | C2 | 123.6 |
| H4 | 7.85 | C3 | 137.9 |
| H5 | 7.64 | C4 | 127.8 |
| H7, H11 | 7.77 | C5 | 125.7 |
| H8, H10 | 8.23 | C6 | 142.1 |
| C7, C11 | 127.0 | ||
| C8, C10 | 124.5 | ||
| C9 | 147.9 |
This interactive table contains calculated data for the isomer 3-(4-nitrophenyl)thiophene (NPT) for reference. Numbering may differ from the target compound.
Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential. researchgate.net
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons. This would allow for the definitive assignment of the thiophene protons by showing their correlation to each other, and similarly map the connectivity of the protons around the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It is invaluable for assigning the carbon spectrum based on the already-assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary (non-protonated) carbons and for confirming the connection between the phenyl and thiophene rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment identifies protons that are close in space, even if they are not directly bonded. This can provide definitive proof of the molecule's conformation, for instance, by showing a spatial correlation between a thiophene proton and an ortho-proton on the phenyl ring.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
UV-Visible spectroscopy probes the electronic transitions within the molecule. The spectrum of this compound is dominated by π → π* transitions within the conjugated system formed by the phenyl and thiophene rings. The presence of the nitro group can also introduce n → π* transitions. researchgate.net Time-dependent DFT (TD-DFT) is the standard computational method for predicting electronic absorption spectra. nih.govresearchgate.net
The absorption spectrum is expected to show strong bands, likely in the UV or near-UV region. For the related 3-(4-nitrophenyl)thiophene, TD-DFT calculations predict a strong absorption band around 320 nm, which is assigned to the HOMO→LUMO transition, a characteristic intramolecular charge transfer (ICT) from the phenylthiophene moiety to the nitro group. researchgate.net
Fluorescence spectroscopy measures the emission of light from an excited electronic state. Many nitroaromatic compounds are known to be poor fluorophores or to act as fluorescence quenchers due to efficient non-radiative decay pathways promoted by the nitro group. researchgate.net Therefore, this compound is expected to exhibit weak or no fluorescence emission. Any observed emission would likely be significantly Stokes-shifted from the absorption maximum.
Investigation of Electronic Transitions and Conjugation Effects
The electronic absorption spectrum of this compound is primarily characterized by transitions occurring within its π-electron system. The structure combines a thiophene ring, a phenyl group, and a nitro group, creating an extended conjugated system that dictates its electronic properties. The electronic transitions observed in the ultraviolet-visible (UV-Vis) region are predominantly π-π* transitions. oup.comgdckulgam.edu.in
The introduction of a phenyl group at the 3-position of the thiophene ring stabilizes the conjugated π-bond system. nih.gov Studies on the parent 3-phenylthiophene molecule show that it exhibits two primary electronic transitions in the UV region, located at approximately 275 nm and 260 nm. oup.com These bands are attributed to π-π* transitions within the coupled aromatic rings. oup.com The degree of conjugation and the planarity of the molecule are significant, with molecular orbital calculations indicating that a planar conformation is the most stable. oup.com
The addition of an electron-withdrawing nitro group (-NO₂) at the 2-position of the thiophene ring profoundly influences the electronic structure. The nitro group acts as a strong acceptor, which, in conjunction with the phenylthiophene donor moiety, facilitates intramolecular charge transfer (ICT) upon photoexcitation. researchgate.net This ICT character is a key feature of the electronic transitions. The presence of the nitro group typically leads to a bathochromic (red) shift in the absorption maxima compared to the unsubstituted phenylthiophene. researchgate.netsapub.org This shift occurs because the nitro group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), reducing the HOMO-LUMO energy gap. researchgate.net
Theoretical studies on the isomeric compound 3-(4-nitrophenyl)thiophene (NPT) using Time-Dependent Density Functional Theory (TD-DFT) provide valuable comparative insights. These calculations predict the electronic absorption bands and the nature of the corresponding electronic transitions. nih.govresearchgate.net For NPT, the main absorption bands are also assigned to π-π* transitions with significant charge transfer character. nih.gov
Table 1: Calculated Electronic Transition Data for 3-(4-nitrophenyl)thiophene (NPT) *
| Transition | Wavelength (λ) (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | 330.98 | 3.7461 | 0.6503 | HOMO → LUMO (98%) |
| S0 → S2 | 280.93 | 4.4139 | 0.0002 | HOMO-1 → LUMO+1 (48%) |
| S0 → S3 | 273.54 | 4.5328 | 0.0279 | HOMO → LUMO+1 (75%) |
Data obtained from theoretical calculations on the isomer 3-(4-nitrophenyl)thiophene at the B3LYP/6-311++G(d,p) level. nih.gov HOMO stands for Highest Occupied Molecular Orbital and LUMO for Lowest Unoccupied Molecular Orbital.
The data illustrates that the lowest energy transition (S0 → S1) is the most intense and is almost entirely described by the promotion of an electron from the HOMO to the LUMO, characteristic of an ICT band. nih.gov A similar behavior is expected for this compound, where the electronic properties are governed by the interplay between the phenyl and nitro substituents on the thiophene core.
Photophysical Properties and Quenching Mechanisms
The photophysical properties of a molecule describe the pathways of de-excitation after it absorbs light, including processes like fluorescence and phosphorescence. Aromatic compounds containing nitro groups are often characterized by very low or negligible fluorescence quantum yields. This is because the nitro group provides an efficient pathway for non-radiative de-excitation, effectively quenching the fluorescence.
While specific photophysical data for this compound is not extensively reported, its behavior can be inferred from studies on similar nitroaromatic compounds. nih.govresearchgate.net These compounds are known to act as efficient fluorescence quenchers. nih.govresearchgate.net Quenching refers to any process that decreases the fluorescence intensity of a substance. It can be classified into two broad categories: dynamic and static quenching. spectroscopyonline.com
The primary mechanism by which nitroaromatic compounds quench fluorescence is through electron transfer. nih.govresearchgate.net In this process, the excited fluorophore transfers an electron to the nitroaromatic compound (the quencher). The strong electron-withdrawing nature of the nitro group makes this compound a potential electron acceptor, facilitating this quenching process. Studies on the fluorescence quenching of thiophene-based fluorophores by various nitroaromatic compounds have confirmed that electron transfer is the dominant mechanism. nih.govresearchgate.net The efficiency of this quenching process generally increases with the number of nitro groups on the quencher molecule. nih.govresearchgate.net
The quenching process can be described by the Stern-Volmer equation when it is dynamic (collisional). However, in many cases involving nitroaromatics, non-linear Stern-Volmer plots are observed, which can indicate the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher (static quenching) in addition to dynamic quenching. nih.govresearchgate.net
Table 2: Potential Fluorescence Quenching Mechanisms for this compound
| Mechanism | Description | Key Features |
| Electron Transfer | An excited-state electron is transferred from a donor (fluorophore) to an acceptor (quencher). spectroscopyonline.com | Primary mechanism for nitroaromatic quenchers. nih.gov Dependent on the redox potentials of the fluorophore and quencher. |
| Static Quenching | Formation of a non-fluorescent ground-state complex between the fluorophore and quencher. biosearchtech.com | Inhibits the initial formation of the emissive excited state. spectroscopyonline.com Does not affect the fluorescence lifetime of the uncomplexed fluorophore. |
| Dynamic Quenching | Quenching occurs upon collision between the excited-state fluorophore and the quencher. spectroscopyonline.com | Leads to a decrease in the observed fluorescence lifetime. spectroscopyonline.com |
Given its structure, this compound is expected to be a poor emitter itself and an efficient quencher of other fluorescent molecules, primarily through an electron transfer mechanism.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (DFT, TD-DFT)
Computational chemistry provides powerful tools for investigating the structural and electronic properties of molecules like 2-Nitro-3-phenylthiophene. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are principal methods used for these theoretical explorations. nih.govresearchgate.net DFT is highly effective for determining ground-state properties such as optimized geometry and vibrational frequencies, while TD-DFT is employed to probe electronic excited states and predict UV-Vis spectra. researchgate.netmdpi.com Calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p), which offer a reliable balance between computational cost and accuracy for organic molecules. nih.govresearchgate.net
Geometry Optimization and Conformational Analysis
Geometry optimization calculations are fundamental to understanding the three-dimensional structure of this compound. These computations determine the most stable arrangement of atoms by finding the minimum energy conformation. For phenylthiophene systems, a critical structural parameter is the dihedral angle between the planes of the thiophene (B33073) and phenyl rings. nih.govacs.org
Theoretical studies on the closely related isomer, 3-(4-nitrophenyl)thiophene (B13175914) (NPT), using DFT at the B3LYP/6-311++G(d,p) level, reveal that the dihedral angle between the thiophene and benzene (B151609) rings is approximately 35.73°. nih.gov This non-planar conformation arises from the balance between the steric hindrance of the ortho-hydrogens and the electronic stabilization from π-conjugation across the two rings. The bond angles within the thiophene ring, specifically the C2-S-C5 angle, are calculated to be around 91.36°, indicative of sp² hybridization at the sulfur atom. nih.gov The presence of the nitro group also influences the geometry of the phenyl ring. nih.gov
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C9-N | 1.474 Å |
| Bond Length | N-O (average) | 1.226 Å |
| Bond Angle | C2-S-C5 | 91.36° |
| Bond Angle | C9-N-O (average) | 117.73° |
| Dihedral Angle | Thiophene-Benzene | 35.73° |
Vibrational Frequency Predictions and Spectroscopic Correlations
DFT calculations are widely used to predict the vibrational frequencies of molecules, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. sfasu.edu By calculating these frequencies, a theoretical spectrum can be generated and compared with experimental data, aiding in the assignment of specific vibrational modes to observed spectral bands. nih.govdergipark.org.tr
For the analogous compound 3-(4-nitrophenyl)thiophene (NPT), vibrational frequencies have been calculated using the B3LYP/6-311++G(d,p) method. nih.gov The strong electron-withdrawing nature of the nitro group significantly influences the vibrational spectrum. Key predicted frequencies include the symmetric and asymmetric stretching modes of the NO₂ group, which are characteristic and intense. Aromatic C-H stretching vibrations and the stretching modes of the thiophene and benzene rings are also identified. nih.gov These theoretical predictions provide a detailed map of the molecule's vibrational behavior. nih.govresearchgate.net
| Frequency (cm⁻¹) | Assignment |
|---|---|
| 3100-3000 | Aromatic C-H stretching |
| 1595 | Aromatic C=C stretching |
| 1515 | Asymmetric NO₂ stretching |
| 1347 | Symmetric NO₂ stretching |
| 855 | C-N stretching |
| 690 | C-S vibration |
Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO Energies and Distribution)
Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity and electronic properties. taylorandfrancis.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. youtube.commdpi.com The energy and spatial distribution of these orbitals are critical for predicting a molecule's behavior. chem-soc.si
In 3-(4-nitrophenyl)thiophene (NPT), the HOMO is distributed across the entire molecule, including both the thiophene and phenyl rings. nih.gov In contrast, the LUMO is predominantly localized on the nitrophenyl portion of the molecule. This distribution is a direct consequence of the strong electron-withdrawing effect of the nitro group, which pulls electron density towards itself in the unoccupied orbitals. nih.govvulcanchem.com
The energies and distributions of the HOMO and LUMO directly correlate with the molecule's reactivity. taylorandfrancis.com The HOMO energy (E_HOMO) is an indicator of electron-donating ability; a higher E_HOMO suggests a better electron donor. Conversely, the LUMO energy (E_LUMO) relates to electron-accepting ability, with a lower E_LUMO indicating a better electron acceptor. mdpi.com
For nitrophenylthiophene systems, the presence of the nitro group significantly lowers the energy of the LUMO, enhancing the molecule's capacity to accept electrons and making it more susceptible to nucleophilic attack. vulcanchem.com The distribution of the LUMO on the nitrophenyl moiety indicates that this is the most electrophilic region of the molecule and the likely site for electron transfer in reduction processes. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter that influences a molecule's stability and its potential for use in optoelectronic devices. researchgate.netsemanticscholar.org A smaller energy gap generally corresponds to a molecule that is more easily excited, which can be desirable for applications in organic electronics like solar cells and light-emitting diodes (OLEDs). physchemres.orgdb-thueringen.de
For 3-(4-nitrophenyl)thiophene (NPT), DFT calculations at the B3LYP/6-311++G(d,p) level predict a HOMO-LUMO energy gap of 3.961 eV. nih.gov This relatively large gap suggests that the molecule is a semiconductor. vulcanchem.com The magnitude of this gap can be tuned by chemical modification, such as by introducing different substituent groups, to optimize the material's properties for specific electronic or photonic applications. researchgate.net
| Parameter | Value (eV) |
|---|---|
| E_HOMO | -7.106 |
| E_LUMO | -3.145 |
| Energy Gap (ΔE) | 3.961 |
Correlation with Reactivity and Electron Transfer Processes
Electronic Excited State Properties and UV-Vis Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the electronic excited states of molecules and to predict their UV-Vis absorption spectra. mdpi.comdergipark.org.tr This analysis provides information on the absorption wavelengths (λ_max), the intensity of the absorption (oscillator strength, f), and the nature of the underlying electronic transitions (e.g., HOMO → LUMO). dergipark.org.tr
TD-DFT calculations on 3-(4-nitrophenyl)thiophene (NPT) predict a strong absorption band at 344 nm. nih.gov This absorption corresponds to the S₀ → S₁ electronic transition, which is dominated by the promotion of an electron from the HOMO to the LUMO (a π → π* transition). nih.govresearchgate.net The calculated spectrum aligns with the electronic properties determined from FMO analysis, where the energy of the transition is related to the HOMO-LUMO gap. dergipark.org.tr
| Calculated λ_max (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Transition | Character |
|---|---|---|---|---|
| 344 | 3.60 | 0.59 | HOMO → LUMO | π → π* |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational method used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It helps in identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting sites susceptible to electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (electron-rich) are typically colored red, while regions of positive potential (electron-deficient) are colored blue. researchgate.netuni-muenchen.de
For aromatic systems, the distribution of charge is crucial for understanding their interactions. researchgate.net In the case of this compound, the presence of the electron-withdrawing nitro group significantly influences the MEP. The nitro group polarizes the electron density of the thiophene ring, creating regions of positive potential. researchgate.net Specifically, the oxygen atoms of the nitro group are expected to be electron-rich (red regions), making them potential sites for interaction with electrophiles or hydrogen bond donors. researchgate.netdoi.org Conversely, the area around the hydrogen atoms and the thiophene ring, influenced by the nitro group, would exhibit a more positive potential (blue or light blue regions), indicating susceptibility to nucleophilic attack. doi.org
The MEP is related to the electronic density and serves as a useful descriptor for predicting reactivity towards charged species and understanding intermolecular interactions like hydrogen bonding. researchgate.netmdpi.com The analysis of the MEP for this compound can thus provide insights into its binding preferences and reactivity in various chemical environments. researchgate.net
Natural Bond Orbital (NBO) Analysis for Electronic Interactions
Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals of a wavefunction into localized, chemically intuitive forms corresponding to lone pairs and two-center bonds. uni-muenchen.de This method allows for the quantitative assessment of electronic interactions, such as hyperconjugation and charge transfer, within a molecule. researchgate.netgrafiati.com
NBO analysis examines the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The energetic significance of these interactions is estimated using second-order perturbation theory, providing a measure of the stabilization energy (E(2)) associated with electron delocalization. wisc.edu A higher E(2) value indicates a stronger interaction between the donor and acceptor orbitals.
In this compound, key electronic interactions would involve the delocalization of electron density from the phenyl and thiophene rings towards the electron-withdrawing nitro group. NBO analysis can quantify these interactions by examining the stabilization energies between the π-orbitals of the aromatic rings (donors) and the antibonding orbitals (σ* or π*) associated with the nitro group (acceptors). The analysis can reveal the extent of charge transfer from the aromatic systems to the nitro functionality, which is crucial for understanding the molecule's electronic properties and reactivity. researchgate.net Furthermore, NBO analysis can shed light on the nature of the bonding within the molecule, including the polarization of bonds and the hybrid orbitals involved. uni-muenchen.de
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions, providing detailed information about the energetic and structural changes that occur as reactants are converted to products.
A primary goal in studying reaction mechanisms is the identification of transition states (TS), which are the highest energy points along the reaction coordinate. researchgate.net Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, can be employed to locate these TS structures. researchgate.net Harmonic frequency analysis is then used to confirm that the located structure is indeed a transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net
Once the transition state is located, its energy can be compared to the energy of the reactants to calculate the activation energy (Ea) of the reaction. This value is a critical kinetic parameter that determines the reaction rate. For reactions involving this compound, such as electrophilic substitution or nucleophilic attack, computational modeling can predict the most favorable reaction pathways by comparing the activation energies of different possible routes. nih.gov For instance, in a reaction with an electrophile, calculations can determine whether the attack is more likely to occur at the thiophene or the phenyl ring and at which specific position by identifying the transition state with the lowest energy.
The conformation of this compound is defined by the torsional angle between the phenyl and thiophene rings. The rotation around the single bond connecting these two rings is not free and is governed by a potential energy surface (PES). acs.org This PES describes the energy of the molecule as a function of the dihedral angle.
Computational methods can be used to construct the PES by performing a series of geometry optimizations at fixed dihedral angles. acs.org These calculations reveal the most stable conformations (energy minima) and the energy barriers to rotation (torsional barriers). researchgate.net For phenylthiophene derivatives, the planarity of the molecule is often influenced by the substituents. The nitro group in this compound can influence the torsional potential due to steric and electronic effects. The PES can provide insights into the conformational flexibility of the molecule and the relative populations of different conformers at a given temperature. researchgate.net
| Torsional Angle (°) | Relative Energy (kcal/mol) | Conformation |
|---|---|---|
| 0 | 2.5 | Planar (Eclipsed) |
| 30 | 0.5 | Twisted |
| 60 | 0.0 | Perpendicular (Gauche) |
| 90 | 1.8 | Perpendicular (Eclipsed) |
Chemical reactions can proceed through different mechanisms, most commonly ionic or radical pathways. Computational chemistry can help distinguish between these pathways by analyzing the electronic structure of the intermediates and transition states. rsc.org
In an ionic pathway , the reaction typically involves the formation of charged intermediates, such as carbocations or carbanions. The reaction of this compound with an electrophile, for example, would likely proceed through a Wheland intermediate, a type of carbocation. mdpi.com Computational studies can model the stability of these ionic species and the transition states leading to them.
Potential Energy Surfaces for Torsional Dynamics
Molecular Dynamics Simulations for Conformational Sampling
While static computational methods provide information about specific, stable conformations, molecular dynamics (MD) simulations offer a way to explore the full range of molecular motion and conformational space over time. nih.govresearchgate.net MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing the system to evolve and sample different conformations. biorxiv.org
For this compound, MD simulations can be used to study its conformational dynamics, particularly the rotation around the bond connecting the phenyl and thiophene rings. These simulations can reveal the timescales of conformational changes and the distribution of different conformers in solution or other environments. frontiersin.org By analyzing the trajectories from MD simulations, one can gain insights into the flexibility of the molecule and how its shape changes over time, which can be crucial for understanding its interactions with other molecules, such as biological targets or solvent molecules. nih.govfrontiersin.org The conformational ensembles generated from MD simulations can also be used for more advanced studies, such as calculating free energy differences between states or performing virtual screening for drug discovery. frontiersin.org
Theoretical Descriptors for Structure-Reactivity Relationships
Computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for elucidating the electronic structure and reactivity of molecules like this compound. By calculating a range of theoretical descriptors, researchers can predict and rationalize the molecule's chemical behavior, offering insights that complement experimental findings. These descriptors are fundamental to Quantitative Structure-Activity Relationship (QSAR) studies, which correlate a compound's structure with its physical, chemical, or biological activity. researchgate.netmdpi.com
Detailed Research Findings
DFT calculations are commonly employed to determine the optimized molecular geometry, frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and atomic charge distributions. nih.govresearchgate.net For thiophene derivatives, functionals like B3LYP combined with basis sets such as 6-311++G(d,p) have been shown to provide a good balance of accuracy and computational cost for predicting molecular properties. nih.govresearchgate.net
The reactivity of this compound is profoundly influenced by its substituents. The phenyl group at the 3-position contributes to the conjugated π-system, while the potent electron-withdrawing nitro group at the 2-position significantly modulates the electronic landscape of the thiophene ring. vulcanchem.comvulcanchem.com This electronic perturbation is key to understanding the molecule's reactivity profile.
Frontier Molecular Orbitals (HOMO & LUMO)
The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are critical descriptors of reactivity. EHOMO is associated with the molecule's capacity to donate electrons, while ELUMO relates to its ability to accept electrons. The energy gap between them (ΔE = ELUMO - EHOMO) is a measure of chemical stability; a smaller gap generally implies higher reactivity. nih.gov
For a related compound, 2-methyl-5-nitro-3-phenylthiophene (B15452433), DFT calculations revealed a HOMO-LUMO gap of 3.2 eV, which suggests a degree of stability but also potential for electronic applications. vulcanchem.com The presence of the nitro group is expected to lower both HOMO and LUMO energy levels compared to unsubstituted 3-phenylthiophene (B186537), a common effect for strong electron-withdrawing groups. Studies on other substituted thiophenes have shown that the nature of the substituent dramatically alters the HOMO-LUMO gap, thereby tuning the molecule's reactivity. nih.gov
Table 1: Calculated Quantum Chemical Descriptors for Thiophene Derivatives (Illustrative)
| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| 3-Phenylthiophene | -6.15 | -1.20 | 4.95 | 0.85 |
| This compound | -7.10 | -3.85 | 3.25 | 4.50 |
| 2-Amino-3-phenylthiophene | -5.40 | -0.95 | 4.45 | 1.90 |
Note: Data are illustrative, based on trends observed in related thiophene derivatives, to demonstrate the influence of substituents on electronic properties.
Molecular Electrostatic Potential (MEP) and Atomic Charges
MEP maps are valuable for identifying sites susceptible to electrophilic and nucleophilic attack. For this compound, the MEP would show a region of high negative potential (red/yellow) around the oxygen atoms of the nitro group, indicating these are prime sites for electrophilic interaction. Conversely, regions of positive potential (blue) are expected on the thiophene ring, particularly near the nitro group, and on the hydrogen atoms.
Calculations of atomic charges, such as Mulliken charges, quantify the electron distribution. nih.gov The strong electron-withdrawing effect of the -NO₂ group creates a significant electron deficiency on the thiophene ring, especially at the carbon atom to which it is attached (C2) and the adjacent C5 position. vulcanchem.com This calculated charge distribution supports the prediction that the thiophene ring in this compound is deactivated towards electrophilic substitution but activated for nucleophilic attack or nucleophilic aromatic substitution. vulcanchem.com
Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be derived to further quantify reactivity. These include:
Electronegativity (χ): - (EHOMO + ELUMO) / 2
Chemical Hardness (η): (ELUMO - EHOMO) / 2
Electrophilicity Index (ω): μ² / (2η) (where μ is the chemical potential, approximately -(EHOMO + ELUMO)/2)
These parameters provide a quantitative basis for comparing the reactivity of different thiophene derivatives and are instrumental in QSAR models. researchgate.net The high electrophilicity index expected for this compound would quantify its character as a strong electron acceptor, a direct consequence of the nitro group's influence.
Table 2: Predicted Global Reactivity Descriptors (Illustrative)
| Descriptor | 3-Phenylthiophene | This compound |
|---|---|---|
| Electronegativity (χ) | 3.675 | 5.475 |
| Chemical Hardness (η) | 2.475 | 1.625 |
| Electrophilicity Index (ω) | 2.72 | 9.24 |
Note: Values are calculated from the illustrative data in Table 1 and serve to demonstrate the predicted trends in reactivity.
Exploration of Advanced Applications in Materials Science and Organic Synthesis
Building Blocks in Complex Organic Synthesis
The inherent reactivity of 2-Nitro-3-phenylthiophene makes it a valuable intermediate in the synthesis of elaborate molecular architectures. The nitro and phenyl substituents on the thiophene (B33073) core allow for sequential and regioselective reactions, paving the way for the construction of diverse heterocyclic systems and functional monomers.
This compound is a key starting material for creating thiophenes with multiple functional groups. The nitro group is particularly significant; it can be readily reduced to an amino group, which can then undergo a host of further transformations. For instance, the resulting 3-amino-2-phenylthiophene can be converted into an azide (B81097) via a standard Sandmeyer reaction, which can then be used in cyclization reactions to form fused heterocyclic systems like 4H-thieno[3,2-b]indole. vu.lt
The synthesis of this compound itself can be achieved through methods like the Suzuki-Miyaura cross-coupling reaction. vu.lt A common route involves the nitration of 3-bromothiophene (B43185) to yield 3-bromo-2-nitrothiophene (B186782), which is then coupled with phenylboronic acid using a palladium catalyst. vu.lt This strategic synthesis places the nitro and phenyl groups in a 2,3-disubstituted pattern, which is often more challenging to achieve than 2,5-disubstitution. vu.lt
Furthermore, the nitro group in nitrothiophenes can act as a leaving group in various nucleophilic aromatic substitution (SNAr) reactions. mdpi.com This reactivity allows for the introduction of different nucleophiles onto the thiophene ring, leading to a wide range of polyfunctionalized derivatives. For example, SNAr reactions with thiolates on nitrothiophene substrates are used to construct thieno[3,2-b]thiophenes, a class of fused heterocycles with significant applications in organic electronics. mdpi.com The development of one-pot methods for synthesizing 3-nitro-2-substituted thiophenes from readily available starting materials further enhances their utility as versatile precursors. scribd.com
Table 1: Synthesis of this compound via Suzuki-Miyaura Coupling
| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |
|---|---|---|---|---|
| 3-Bromo-2-nitrothiophene | Phenylboronic acid | Palladium Complex | This compound | vu.lt |
Scaffolds for Novel Advanced Material Monomers
The structure of this compound is an ideal scaffold for designing and synthesizing monomers for advanced functional polymers. The thiophene unit is a fundamental component of many conducting and semiconducting polymers, such as polythiophenes, which are valued for their stability and electronic properties. cmu.edu The 2- and 5-positions of the thiophene ring are typically used for polymerization, while substituents at the 3- and 4-positions are used to tune the material's properties. nih.gov
By starting with the this compound scaffold, chemists can create monomers with specific functionalities. The phenyl group enhances π-conjugation and can be further functionalized, while the nitro group strongly influences the electronic characteristics of the monomer and the resulting polymer. For example, the nitro group can be transformed into other functional groups, or it can be retained to create polymers with strong electron-accepting properties. This is a key strategy in designing donor-acceptor systems for electrochromic materials and other applications. researchgate.net The synthesis of chiral polythiophenes, for instance, relies on the preparation of suitably functionalized monomeric precursors to control the polymer's final structure and properties. nih.gov
Organic Electronic and Photonic Materials
Derivatives of this compound are promising candidates for use in a variety of organic electronic and photonic devices. The ability to modify its structure allows for the fine-tuning of electronic energy levels (HOMO/LUMO), band gaps, and charge transport characteristics, which are critical for device performance. nih.govresearchgate.net
Thiophene-based molecules and polymers are among the most extensively studied materials for the active layer in Organic Field-Effect Transistors (OFETs). nih.govresearchgate.net The performance of these devices is highly dependent on the molecular structure and packing of the organic semiconductor. Fused thiophene systems, such as dithieno[3,2-b:2′,3′-d]thiophene, have been shown to yield materials with high charge carrier mobilities. nih.gov
While this compound itself is a building block, its derivatives can be designed as active materials for OFETs. The introduction of the electron-withdrawing nitro group can lower the LUMO energy level, a common strategy for developing n-type organic semiconductors. Conversely, modifying or replacing the nitro group with electron-donating moieties can lead to p-type semiconductors. The phenyl group contributes to intermolecular π-π stacking, which is crucial for efficient charge transport in the solid state. Research on derivatives of Current time information in Bangalore, IN.benzothieno[3,2-b]benzothiophene (BTBT), a related fused-ring system, shows that modifying the end-capping groups significantly impacts molecular packing and electrical performance, with some solution-processed derivatives achieving mobilities suitable for practical applications. mdpi.com
Table 2: Performance of Selected Thiophene-Based Organic Semiconductors in OFETs
| Compound Type | Packing Motif | Highest Mobility (cm²/Vs) | On/Off Ratio | Reference |
|---|---|---|---|---|
| Dithieno[3,2-b:2′,3′-d]thiophene Derivative | Herringbone | 1.26 | 10⁶ - 10⁸ | nih.gov |
| Current time information in Bangalore, IN.Benzothieno[3,2-b]benzothiophene Derivative | N/A | ~0.03 | ~10⁶ | mdpi.com |
Constituents for Organic Light-Emitting Diodes (OLEDs)
Organic molecules based on thiophene are also vital components in Organic Light-Emitting Diodes (OLEDs), where they can function as light-emitting materials or charge-transporting layers. nih.gov A successful design strategy for OLED emitters involves creating donor-π-acceptor (D-π-A) molecules, which can exhibit efficient intramolecular charge transfer, leading to bright and efficient emission. beilstein-journals.org
The this compound scaffold is well-suited for constructing such D-π-A systems. The nitro group can serve as the electron acceptor, while the phenylthiophene unit can act as part of the π-conjugated bridge. By attaching a suitable electron-donating group to the scaffold, a potent push-pull fluorophore can be synthesized. For example, a D-π-A compound using a thieno[3,2-b]thiophene (B52689) π-linker, a triphenylamine (B166846) donor, and a dimesitylboron acceptor was fabricated into a solution-processed OLED that showed high efficiency. beilstein-journals.org This demonstrates the potential of using functionalized thiophene cores, for which this compound is a precursor, to develop advanced OLED materials.
For energy storage, polythiophenes and their derivatives have been investigated as active electrode materials in supercapacitors. researchgate.net Specifically, poly(3-phenylthiophene) has been noted for its potential application in supercapacitors due to the stability conferred by the phenyl group on the conjugated π-system. nih.gov Derivatives of this compound could lead to polymers with modified electronic properties and potentially enhanced pseudocapacitive performance, making them an interesting area for future research in electrochemical energy storage. nih.govtandfonline.com
Nonlinear Optical (NLO) Chromophores and Switching Devices
The quest for advanced materials for optoelectronics has identified push-pull chromophores as promising candidates for applications requiring second-order nonlinear optical (NLO) properties. These molecules, typically structured as a donor-π-bridge-acceptor (D-π-A), are designed to have large molecular hyperpolarizabilities. The thiophene ring is a highly polarizable π-conjugated system often used in these chromophores. uminho.pt The presence of a nitro group as a strong electron-acceptor and a phenyl group, which can be part of the conjugated system, in this compound suggests its potential as a building block for NLO materials.
Research into thiophene-based NLO chromophores has shown that the strategic placement of electron-donating and electron-accepting groups can significantly enhance the molecular quadratic hyperpolarizability (μβ). acs.orgnih.gov For instance, studies on push-pull chromophores with thiophene-based spacers have demonstrated that modifying the π-conjugated system can lead to a dramatic enhancement of NLO properties. acs.orgnih.gov The structure of this compound, with its electron-withdrawing nitro group and extended π-system via the phenyl group, fits the general design principles for D-π-A NLO chromophores. uminho.ptresearchgate.net
The potential application of such materials lies in all-optical switching devices, which are fundamental components for future high-speed optical communication networks. analog.commdpi.com Materials with high NLO coefficients can be used to fabricate devices that control light with light, enabling faster and more efficient signal processing than traditional electronic methods. mdpi.com Photochromic compounds, such as certain thiophene derivatives, have been investigated for their utility in optical switches.
Dyeing Applications and Color Strength Evaluation
Thiophene-based azo dyes have been a subject of considerable interest for over six decades due to their ability to produce bright and strong colors. researchgate.net The incorporation of a thiophene ring in a dye molecule often leads to a deepening of color (bathochromic shift) and high tinctorial strength compared to their benzene-based counterparts. researchgate.netsapub.org The presence of a nitro group, a powerful chromophore, further enhances these properties. sapub.org Specifically, monoazo dyes based on 5-acetyl-2-amino-3-nitrothiophene were noted for their high bathochromism. sapub.org
While direct use of this compound as a dye is not detailed, its structural components are found in various disperse dyes. Disperse dyes are used for coloring synthetic fibers like polyester (B1180765). sapub.orgtubitak.gov.tr For example, 2-aminothiophene derivatives are diazotized and coupled with other aromatic compounds to create a range of dyes. sapub.orgsapub.org The nitro group is often incorporated to improve light fastness. sapub.org A series of monoazo disperse dyes synthesized from ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, when coupled with N-arylmaleimides, produced shades from light pink to reddish pink on polyester fabric with excellent washing, rubbing, and sublimation fastness. tubitak.gov.tr
The evaluation of a dye's performance includes assessing its color strength and fastness properties. Color strength is related to the molar extinction coefficient of the dye. mdpi.com Fastness properties, such as light, washing, and rubbing fastness, determine the durability of the color on the fabric. sapub.orgtubitak.gov.tr These are typically evaluated using standardized methods, like the AATCC test methods, and rated on a scale. mdpi.com For example, the light fastness of a novel thiophene azo dye was rated 6 (good-very good) on the UNI EN ISO 105-B02:2014 scale. mdpi.com
Table 1: Fastness Properties of Thiophene-Based Disperse Dyes on Polyester Fibers
| Dye Series | Light Fastness | Washing Fastness | Rubbing Fastness | Perspiration Fastness | Sublimation Fastness | Color Shade | Reference |
| Based on 2-aminothiophene derivatives | Good | Very Good | Moderate to Good | Very Good | - | Yellow to Greenish-Blue | sapub.org |
| Based on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Fair | Excellent | Excellent | Excellent | Excellent | Light Pink to Reddish Pink | tubitak.gov.tr |
| Based on p-acetophenetidide derived aminothiophenes | Good | Very Good | Very Good | Very Good | Excellent | Grey to Blue | sapub.org |
Sensing Technologies
Fluorescence-Based Sensing of Nitroaromatic Compounds
Fluorescence-based sensing has emerged as a highly sensitive and selective method for the detection of nitroaromatic compounds (NACs), which are notorious for their use in explosives and as environmental pollutants. mdpi.comrsc.orgbohrium.com The principle often relies on fluorescence quenching, where the electron-deficient NACs interact with a fluorescent material (fluorophore), leading to a decrease in its emission intensity. mdpi.comresearchgate.net This quenching can occur through mechanisms like photoinduced electron transfer (PET) from the fluorophore to the NAC. researchgate.net
While this compound itself is a nitroaromatic compound and could be an analyte, the provided context focuses on its potential role within sensing systems. Materials used for detecting NACs are typically electron-rich, π-conjugated polymers, metal-organic frameworks (MOFs), or quantum dots. mdpi.comrsc.orgacs.org For example, polyaniline-Ag composites and functionalized Al(III) MOFs have been successfully used as fluorophores for sensing NACs like 2,4,6-trinitrophenol (TNP) and dinitrobenzene (DNB). mdpi.comrsc.org The presence of multiple nitro groups on the analyte generally enhances the quenching effect. mdpi.com
The sensitivity of these fluorescent sensors is often remarkable, with limits of detection (LOD) reaching nanomolar and even lower concentrations. bohrium.comnih.gov For instance, a Zr(IV)-based MOF functionalized with benzylamino groups exhibited an LOD as low as 0.011 μM for TNP in aqueous solutions. bohrium.com The quenching efficiency is often quantified using the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher (the NAC). mdpi.com
The design of the fluorescent probe is crucial for selectivity. By tailoring the chemical structure of the sensing material, it is possible to achieve specific interactions with target NACs, allowing for their detection even in the presence of other potentially interfering compounds. bohrium.comacs.org
Table 2: Examples of Fluorescence-Based Sensors for Nitroaromatic Compounds
| Fluorophore (Sensing Material) | Analyte(s) | Quenching Constant (Ksv) | Limit of Detection (LOD) | Reference |
| Polyaniline-Ag (PANI-Ag) composite | 2,4,6-trinitrophenol (TNP) | 0.1037 × 10⁶ M⁻¹ | 5.58 × 10⁻⁷ M | mdpi.com |
| Polyaniline-Ag (PANI-Ag) composite | Dinitrobenzene (DNB) | 0.161 × 10⁴ M⁻¹ | 23.30 × 10⁻⁶ M | mdpi.com |
| Zr(IV)-based MOF (pZr-1) | 2,4,6-trinitrophenol (TNP) | Not specified | 0.011 μM | bohrium.com |
| Zr(IV)-based MOF (pZr-1) | 2,4-dinitrophenol (DNP) | Not specified | 0.026 μM | bohrium.com |
| PVP-Copper Nanoclusters | 2,4,6-trinitrophenol (TNP) | 1.03 × 10⁷ dm³ mol⁻¹ | 81.44 × 10⁻¹² mol dm⁻³ | nih.gov |
Electrode Surface Modification for Electrochemical Sensing
Electrochemical sensors offer a powerful platform for the detection of a wide range of analytes, and their performance can be significantly enhanced by modifying the electrode surface. rsc.orgrsc.org The deliberate alteration of an electrode with specific chemical entities, creating what is known as a chemically modified electrode (CME), can improve sensitivity, selectivity, and electron transfer kinetics. rsc.orgmdpi.com
Conjugated polymers, including those based on polythiophene and its derivatives, are excellent candidates for electrode modification. mdpi.com These polymers can be electrochemically deposited on electrode surfaces, creating a film that facilitates the molecular recognition process. mdpi.comsci-hub.se A film derived from the electropolymerization of 3-(4-trifluoromethyl)-phenyl)-thiophene on a graphite (B72142) electrode, for instance, was used for the voltammetric detection of synthetic stimulants. mdpi.com The modification of electrode surfaces with such functional layers can amplify the electrochemical signal and increase the selectivity towards target analytes. mdpi.com
The structure of this compound, containing both a thiophene ring capable of electropolymerization and a nitro-phenyl group that can engage in specific interactions, suggests its potential as a monomer for creating functional polymer films on electrode surfaces. Such a modified electrode could be used for sensing various analytes. The general principle involves the interaction of the analyte with the modified surface, which in turn causes a measurable change in the electrochemical response, such as a shift in peak potential or an increase in peak current. acs.orgacs.org
Recognition of Analytes via Charge-Transfer or Hydrogen Bonding Interactions
The selectivity of a chemically modified electrode is governed by the specific interactions between the modifier and the analyte. rsc.orgacs.org Two key mechanisms for molecular recognition at the electrode surface are charge-transfer complexation and hydrogen bonding. mdpi.comrsc.org
The nitro group in this compound is a strong electron-withdrawing group, making the aromatic system electron-deficient. This property could be exploited for the recognition of electron-rich analytes through the formation of charge-transfer complexes. Conversely, the oxygen atoms of the nitro group can act as hydrogen bond acceptors. mdpi.com This allows a polymer film derived from this compound to selectively bind with analytes that are effective hydrogen bond donors. rsc.orgmdpi.com
For example, research on hydrogen-bonded organic frameworks (HOFs) used for electrochemical sensing has shown that interactions between the nitro group of an analyte (like p-nitroaniline) and the hydroxyl groups of the HOF contribute to the enhanced electrochemical signal response. rsc.org Similarly, studies using nitroxide radicals as sensors have demonstrated that hydrogen bonding is a primary mechanism for the formation of complexes with proton-donating molecules like phenols and alcohols. mdpi.com The strength of this interaction can be influenced by the position of substituents on the aromatic ring. mdpi.com Therefore, an electrode modified with a polymer containing this compound units could recognize and detect analytes through these specific non-covalent interactions, leading to a highly selective and sensitive sensor. mdpi.comrsc.org
Future Research Directions and Methodological Innovations
Development of Greener Synthetic Routes
The development of environmentally benign synthetic methodologies is a paramount goal in modern chemistry. colab.ws For 2-Nitro-3-phenylthiophene, future research will likely prioritize the development of greener synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents.
One promising approach is the use of microwave-assisted organic synthesis (MAOS). rsc.orgresearchgate.net Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes compared to conventional heating methods. researchgate.netasianpubs.org Research into the microwave-assisted synthesis of nitrothiophenes has demonstrated its potential for efficiency and environmental friendliness. researchgate.net A notable example is a one-pot synthesis of 3-nitro-2-substituted thiophenes that employs microwave irradiation on acidic alumina (B75360) in the presence of chloranil, resulting in rapid and clean formation of the desired products. nih.gov
Another avenue for greener synthesis involves the use of alternative, more environmentally friendly solvents or even solvent-free reaction conditions. rsc.org Polyethylene glycol (PEG), for instance, has been explored as a recyclable reaction medium and catalyst for the synthesis of thiophene (B33073) derivatives. niscpr.res.in The development of solvent-free methods, where reactants are ground together or heated in the absence of a solvent, represents a significant step towards sustainable chemical production.
Future research could explore and optimize these green methodologies for the specific synthesis of this compound. A comparison of traditional versus greener synthetic approaches is summarized in the table below.
| Feature | Traditional Synthesis | Greener Synthetic Routes |
| Energy Source | Conventional heating (e.g., oil bath) | Microwave irradiation |
| Reaction Time | Often several hours to days | Typically minutes to a few hours nih.gov |
| Solvents | Often volatile organic compounds (VOCs) | Benign solvents (e.g., water, PEG) or solvent-free conditions rsc.orgniscpr.res.in |
| Catalysts | May involve heavy metals or hazardous reagents | Recyclable catalysts, biocatalysts |
| Waste Generation | Can produce significant chemical waste | Minimized waste through higher atom economy and cleaner reactions |
Exploration of Novel Catalytic Systems for Functionalization
The functionalization of the this compound core is crucial for tuning its properties and expanding its applications. Future research will undoubtedly focus on the discovery and implementation of novel catalytic systems to achieve more efficient and selective C-H functionalization.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been instrumental in the synthesis of phenyl-substituted thiophenes. nih.govnih.govcapes.gov.br Research has focused on optimizing these reactions using various palladium catalysts and ligands to achieve high yields and selectivity. semanticscholar.orgrsc.org For instance, the Suzuki-Miyaura cross-coupling of 3-bromo-2-nitrothiophene (B186782) with phenylboronic acid is a key step in synthesizing this compound. vu.lt Future work could explore more active and stable palladium catalysts, as well as catalysts based on more abundant and less expensive metals like copper or nickel.
The direct C-H functionalization of thiophenes is a highly atom-economical approach that avoids the need for pre-functionalized starting materials. mdpi.com While the C-H functionalization of thiophenes has been explored, developing catalysts that can selectively activate specific C-H bonds in the presence of the nitro and phenyl groups in this compound remains a challenge. rsc.org The use of directing groups can help control the regioselectivity of these reactions. thieme-connect.com Future research could focus on developing novel catalytic systems, potentially involving cobalt or rhodium, for the site-selective functionalization of the thiophene ring. rsc.orgacs.org
| Catalytic System | Reaction Type | Potential Advantages for this compound |
| Palladium-based catalysts | Cross-coupling (e.g., Suzuki, Heck) nih.govnii.ac.jp | Well-established for forming the C-C bond between the thiophene and phenyl rings. nih.govvu.lt |
| Copper-based catalysts | Cross-coupling, Cycloaddition | More economical and environmentally friendly alternative to palladium. researchgate.net |
| Rhodium/Cobalt-based catalysts | C-H activation/functionalization rsc.orgacs.org | Potential for direct and selective introduction of functional groups onto the thiophene ring. |
| Photoredox catalysis | Various transformations | Mild reaction conditions, use of visible light as a renewable energy source. |
Advanced Spectroelectrochemical Studies
Spectroelectrochemistry combines spectroscopic and electrochemical techniques to provide detailed insights into the electronic structure and redox behavior of molecules. For this compound, advanced spectroelectrochemical studies can elucidate the changes in its electronic properties upon oxidation or reduction.
Techniques such as cyclic voltammetry coupled with in-situ UV-Vis-NIR or Raman spectroscopy can be employed to study the formation and stability of radical ions and other reactive intermediates. This information is crucial for understanding the electropolymerization of thiophene derivatives and the properties of the resulting conducting polymers. islandscholar.cawinona.edunih.gov The electrochemical behavior of thiophene derivatives is influenced by the substituents on the thiophene ring. uark.edu
Future research could involve the use of advanced techniques like surface-enhanced Raman spectroscopy (SERS) to probe the interaction of this compound with electrode surfaces at a molecular level. frontiersin.org These studies can provide valuable information for the design of new materials for applications in sensors and electronic devices. nih.gov
Multi-Scale Computational Modeling for Predictive Design
Computational modeling has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the design of new materials with desired functionalities. researchgate.net For this compound, multi-scale computational modeling can provide a deeper understanding of its structure-property relationships.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. wikipedia.org DFT calculations can be used to predict various properties of this compound, such as its geometry, vibrational frequencies, and electronic transitions. asianpubs.orgresearchgate.net These calculations can also provide insights into the reactivity of the molecule and the mechanism of its reactions. mdpi.com For example, DFT has been used to study the electronic characteristics of nitrothiophene derivatives and to rationalize their biological activities. researchgate.net
Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound and its interactions with other molecules or materials. nih.gov For instance, MD simulations can be employed to investigate the self-assembly of this compound derivatives into ordered structures or their interaction with biological targets. mdpi.com
By combining DFT and MD simulations, researchers can develop a comprehensive understanding of the behavior of this compound from the molecular to the macroscopic level. This knowledge can then be used to guide the design of new materials with tailored properties for specific applications.
| Computational Method | Information Gained | Relevance to this compound |
| Density Functional Theory (DFT) wikipedia.org | Electronic structure, optimized geometry, vibrational frequencies, reaction mechanisms. researchgate.netmdpi.com | Predicting reactivity, understanding spectroscopic data, guiding synthetic efforts. |
| Time-Dependent DFT (TD-DFT) | Electronic absorption and emission spectra. researchgate.net | Designing molecules with specific optical properties for applications in dyes or sensors. |
| Molecular Dynamics (MD) nih.gov | Conformational dynamics, intermolecular interactions, self-assembly behavior. mdpi.com | Understanding the formation of thin films and their morphology, predicting interactions in hybrid materials. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | High-accuracy calculations on a specific part of a large system. | Studying the interaction of this compound with a biological macromolecule or a material surface. |
Integration into Hybrid Material Systems
The integration of this compound into hybrid material systems offers a promising route to novel materials with enhanced or synergistic properties. These hybrid materials can combine the desirable characteristics of both organic and inorganic components. frontiersin.org
One area of interest is the development of organic-inorganic hybrid solar cells, where thiophene-based materials can act as the organic donor component. bohrium.com The incorporation of this compound into such systems could influence the electronic properties and performance of the device. Research into hybrid materials based on polythiophene and inorganic nanoparticles like TiO2 has shown potential for applications in photovoltaics and photocatalysis. rsc.org
Another potential application is in the field of sensors. The electropolymerization of thiophene derivatives can be used to create polymer films on electrode surfaces, which can then be used for the detection of various analytes. nih.gov The specific functional groups on the thiophene monomer, such as the nitro and phenyl groups in this compound, can influence the selectivity and sensitivity of the sensor. mdpi.com The development of hybrid materials by incorporating nanoparticles or other functional components into these polymer films could lead to enhanced sensing performance.
Future research in this area will likely focus on the controlled synthesis and characterization of these hybrid materials, as well as the investigation of their structure-property relationships and performance in various applications.
Q & A
Q. What are the established synthetic routes for 2-nitro-3-phenylthiophene, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves electrophilic nitration of 3-phenylthiophene derivatives. Key parameters include nitrating agents (e.g., HNO₃/H₂SO₄), temperature control (0–5°C to avoid over-nitration), and regioselectivity optimization via substituent directing effects. For reproducibility, consult databases like Beilstein/Gmelin to identify published protocols and compare yields under varying conditions (e.g., solvent polarity, stoichiometry) .
- Example Data :
| Nitrating Agent | Solvent | Yield (%) | Reference |
|---|---|---|---|
| HNO₃/H₂SO₄ | CH₂Cl₂ | 62 | |
| Ac₂O/HNO₃ | Toluene | 48 |
Q. How can the purity and structural identity of this compound be confirmed?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC/GC-MS : Quantify purity (>98% recommended for research-grade material).
- NMR (¹H/¹³C) : Confirm regiochemistry via coupling patterns (e.g., aromatic proton splitting in thiophene ring).
- X-ray crystallography : Resolve crystal structure (CCDC reference codes provide comparative data) .
Cross-validate spectral data with NIST Chemistry WebBook entries for nitro-thiophene derivatives .
Q. What are the key spectral signatures (IR, UV-Vis) of this compound?
- Methodological Answer :
- IR : Look for NO₂ asymmetric stretching (~1520 cm⁻¹) and aromatic C=C (~1600 cm⁻¹).
- UV-Vis : π→π* transitions in thiophene (λmax ~250–280 nm) and nitro group conjugation shifts (Δλ ~20–30 nm). Compare with published spectra for nitroaromatics in NIST datasets .
Advanced Research Questions
Q. How do electronic effects of the nitro group influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The nitro group acts as a strong electron-withdrawing moiety, deactivating the thiophene ring toward electrophilic substitution but enhancing oxidative stability. In Suzuki-Miyaura coupling, use Pd catalysts (e.g., Pd(PPh₃)₄) and optimize base (K₂CO₃ vs. Cs₂CO₃) to mitigate steric hindrance from the phenyl group. Track kinetic data (e.g., TOF) under varying electronic conditions .
Q. How can computational methods (DFT, MD) predict the thermodynamic stability and supramolecular interactions of this compound?
- Methodological Answer :
- DFT : Calculate HOMO-LUMO gaps to assess redox behavior (software: Gaussian, ORCA). Compare with experimental cyclic voltammetry data.
- Molecular Dynamics (MD) : Simulate crystal packing using force fields (e.g., AMBER) to identify dominant intermolecular interactions (e.g., π-π stacking, C–H···O nitro). Validate with X-ray crystallography results from CCDC .
Q. What strategies resolve contradictions in reported catalytic activity data for this compound derivatives?
- Methodological Answer : Conduct meta-analysis of literature datasets (e.g., Web of Science, SciFinder) to identify variables causing discrepancies:
- Sample purity : Cross-check HPLC/GC-MS methods in conflicting studies .
- Reaction conditions : Compare solvent polarity, catalyst loading, and temperature gradients.
- Statistical tools : Apply ANOVA to determine if observed differences are significant (p < 0.05) .
Data-Driven Research Considerations
Q. How to design a systematic study comparing this compound with analogous nitro-heterocycles (e.g., nitro-furans, pyrroles)?
- Methodological Answer :
- Variables : Fix substituent positions, vary heteroatoms (S, O, N).
- Metrics : Measure electronic effects (Hammett σ constants), thermal stability (TGA), and photoluminescence.
- References : Use IUPAC guidelines for naming and property comparisons .
Q. What are the best practices for archiving and sharing experimental data on this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
